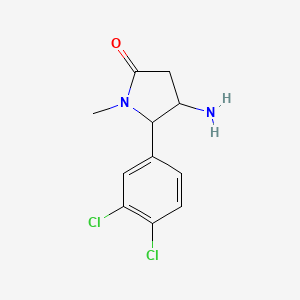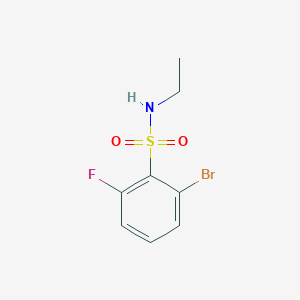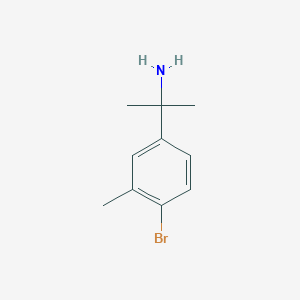![molecular formula C10H13NS B13273899 3-[(Phenylsulfanyl)methyl]azetidine](/img/structure/B13273899.png)
3-[(Phenylsulfanyl)methyl]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Phenylsulfanyl)methyl]azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Phenylsulfanyl)methyl]azetidine can be achieved through various methods. One common approach involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support . Another method includes the use of potassium carbonate as a base at 60°C in a solvent system of acetonitrile and methanol (9:1 ratio) to yield N-sulfonylazetidine .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of air-stable nickel(II) sources in the presence of a diamine ligand, an inorganic salt as an additive, and a reducing metal has been shown to be effective for the incorporation of (hetero)aryl halides at the C-3 position of the azetidine ring .
Chemical Reactions Analysis
Types of Reactions
3-[(Phenylsulfanyl)methyl]azetidine undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-[(Phenylsulfanyl)methyl]azetidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and polymers
Mechanism of Action
The mechanism of action of 3-[(Phenylsulfanyl)methyl]azetidine involves its interaction with molecular targets through its reactive azetidine ring and phenylsulfanyl group. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The phenylsulfanyl group can undergo oxidation or substitution, further modulating the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound without the phenylsulfanyl group.
3-(Methylthio)methylazetidine: Similar structure with a methylthio group instead of phenylsulfanyl.
3-(Phenylsulfanyl)azetidine: Lacks the methyl group on the azetidine ring.
Uniqueness
3-[(Phenylsulfanyl)methyl]azetidine is unique due to the presence of both the phenylsulfanyl group and the azetidine ring, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H13NS |
|---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
3-(phenylsulfanylmethyl)azetidine |
InChI |
InChI=1S/C10H13NS/c1-2-4-10(5-3-1)12-8-9-6-11-7-9/h1-5,9,11H,6-8H2 |
InChI Key |
UKCNBAFQJPEDGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate](/img/structure/B13273818.png)
![2-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13273819.png)
![(5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13273824.png)



![2-[(2-Methyl-1-phenylpropyl)amino]ethan-1-ol](/img/structure/B13273840.png)
![[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]acetic acid](/img/structure/B13273847.png)

amine](/img/structure/B13273871.png)


![5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2-oxazole](/img/structure/B13273894.png)
![4-[(2,4,6-Trichlorophenoxy)methyl]aniline](/img/structure/B13273905.png)
